molecular formula C17H18N2O6 B5552918 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No. B5552918
M. Wt: 346.3 g/mol
InChI Key: SHKUDXHSJXAEKY-UHFFFAOYSA-N
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Description

The compound under discussion belongs to a class of chemicals that are often studied for their diverse biological activities and potential applications in material science. Such compounds are synthesized through various chemical reactions, involving strategic functionalization of aromatic systems with different substituents to achieve desired physical and chemical properties.

Synthesis Analysis

Synthesis of similar compounds often involves catalytic hydrogenation or reductive cyclization processes. For instance, a novel Pd/C catalyst with high activity and selectivity has been utilized for the hydrogenation of related nitrophenyl acetamides in green synthesis approaches, achieving high yields and selectivity (Zhang Qun-feng, 2008). Such methodologies could be adapted for the synthesis of "2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are standard techniques for determining the molecular structure of compounds. Studies on related compounds, such as depside derivatives, have been conducted to confirm their structure through 1H NMR, 13C NMR, and X-ray single crystal diffraction (Pengcheng Lv et al., 2009). These techniques could be similarly applied to our compound of interest for detailed molecular structure elucidation.

Chemical Reactions and Properties

Chemical reactions involving the compound would likely depend on the functional groups present. For instance, compounds with acetamide moieties participate in various chemical reactions, including cyclization and condensation, to yield products with potential pharmaceutical applications (Takeo Sakai et al., 2022).

Scientific Research Applications

  • Green Synthesis Applications :

    • Zhang Qun-feng (2008) discussed the use of a related compound, N-(3-Amino-4-methoxyphenyl)acetamide, in the green synthesis of azo disperse dyes. This study highlights the potential of using similar compounds in environmentally friendly synthesis processes (Zhang Qun-feng, 2008).
  • Capsaicinoid Analogs and Crystal Structure :

    • Park et al. (1995) determined the crystal structure of a capsaicinoid analog, which is structurally similar to 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide. This research contributes to understanding the structural properties of such compounds (Park et al., 1995).
  • Photoreactivity in Drug Design :

    • Katritzky et al. (2003) explored the photoreactivity of molecules related to 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide. These findings are crucial for designing drugs that can be activated or deactivated by light (Katritzky et al., 2003).
  • Anticancer and Analgesic Activities :

    • Rani et al. (2014) investigated the anticancer, anti-inflammatory, and analgesic activities of 2-(substituted phenoxy) acetamide derivatives, which are structurally similar to the compound . This study demonstrates the potential therapeutic applications of such compounds (Rani et al., 2014).
  • Synthetic Applications in Organic Chemistry :

    • Sakai et al. (2022) discussed the use of p-methoxybenzyl N-acetylcarbamate potassium salts, which are related to 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide, in the synthesis of various organic compounds. This highlights the role of such compounds in synthetic chemistry (Sakai et al., 2022).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-23-14-7-5-12(19(21)22)10-13(14)18-17(20)9-11-4-6-15(24-2)16(8-11)25-3/h4-8,10H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKUDXHSJXAEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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